2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid
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Overview
Description
2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a sulfamoyl group, and a benzo[c][1,2]oxaborol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzo[c][1,2]oxaborol moiety: This step involves the cyclization of appropriate precursors under specific conditions, such as using methanesulfonic acid under reflux.
Introduction of the sulfamoyl group: This can be achieved through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Amino group addition: The amino group can be introduced via nucleophilic substitution reactions, using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening of reaction conditions, and employing catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The benzo[c][1,2]oxaborol moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share structural similarities and exhibit diverse biological activities.
Benzofuran derivatives: Known for their pharmacological properties and used in medicinal chemistry.
Sulfonamide derivatives: Widely studied for their antimicrobial and therapeutic potential.
Uniqueness
2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple targets and participate in various reactions makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C15H15BN2O6S |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-[5-amino-2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)sulfamoyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H15BN2O6S/c17-11-2-4-14(10(5-11)6-15(19)20)25(22,23)18-12-3-1-9-8-24-16(21)13(9)7-12/h1-5,7,18,21H,6,8,17H2,(H,19,20) |
InChI Key |
ZMLDOYBYVCITEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)N)CC(=O)O)O |
Origin of Product |
United States |
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